molecular formula C14H17NO3 B5357229 4-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-4-OXOBUTANOIC ACID

4-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-4-OXOBUTANOIC ACID

Cat. No.: B5357229
M. Wt: 247.29 g/mol
InChI Key: SAZXDFKNEUWCSG-UHFFFAOYSA-N
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Description

4-[6-Methyl-3,4-dihydro-1(2H)-quinolinyl]-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-methyl-3,4-dihydro-1(2H)-quinolinyl]-4-oxobutanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-3,4-dihydroquinoline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-[6-Methyl-3,4-dihydro-1(2H)-quinolinyl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-[6-Methyl-3,4-dihydro-1(2H)-quinolinyl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-[6-methyl-3,4-dihydro-1(2H)-quinolinyl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar ring structure but lacking the oxobutanoic acid moiety.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness: 4-[6-Methyl-3,4-dihydro-1(2H)-quinolinyl]-4-oxobutanoic acid is unique due to the presence of both the quinoline ring and the oxobutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-4-5-12-11(9-10)3-2-8-15(12)13(16)6-7-14(17)18/h4-5,9H,2-3,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZXDFKNEUWCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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